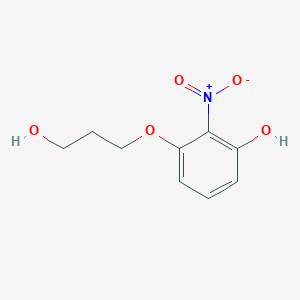![molecular formula C32H30O4 B14236340 4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid CAS No. 498577-09-6](/img/structure/B14236340.png)
4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid is a chemical compound known for its unique structural properties It consists of a central phenylene ring substituted with butyl groups and connected to two benzoic acid moieties via ethyne linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibutyl-1,4-dibromobenzene and ethynylbenzoic acid.
Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to link the ethynylbenzoic acid to the dibromobenzene derivative. This reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the ethyne linkages or the benzoic acid moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in bioactive materials.
Industry: It is utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid is primarily related to its ability to interact with various molecular targets. The ethyne linkages and aromatic rings allow it to participate in π-π interactions and hydrogen bonding, which can influence its behavior in different environments. These interactions are crucial for its applications in materials science and organic electronics.
Comparison with Similar Compounds
Similar Compounds
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid: Similar structure but with methoxy groups instead of butyl groups.
4,4’-[(2,5-Dibutoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid: Similar structure but with butoxy groups instead of butyl groups.
4,4’-[(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Similar structure but with a diphenylethene core.
Uniqueness
The uniqueness of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid lies in its butyl substitutions, which can influence its solubility, electronic properties, and reactivity compared to its analogs. These properties make it particularly valuable in specific applications where these characteristics are desired.
Properties
CAS No. |
498577-09-6 |
|---|---|
Molecular Formula |
C32H30O4 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-[2-[2,5-dibutyl-4-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C32H30O4/c1-3-5-7-27-21-30(20-14-24-11-17-26(18-12-24)32(35)36)28(8-6-4-2)22-29(27)19-13-23-9-15-25(16-10-23)31(33)34/h9-12,15-18,21-22H,3-8H2,1-2H3,(H,33,34)(H,35,36) |
InChI Key |
UNJWQNLLHHIVON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)CCCC)C#CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


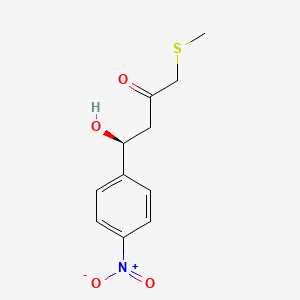
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
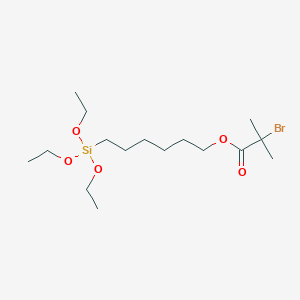
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)


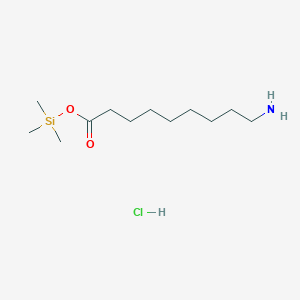
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
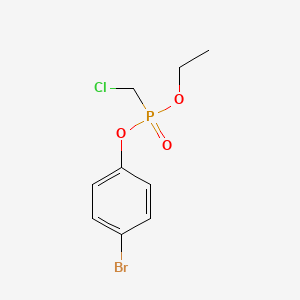
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
